1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene
Overview
Description
1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene is an organic compound characterized by the presence of an ethenyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene typically involves the reaction of 4-(trifluoromethyl)phenol with 1-bromo-4-ethenylbenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
Uniqueness
1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene is unique due to the presence of both an ethenyl group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. The trifluoromethyl group also contributes to the compound’s lipophilicity, which can influence its biological activity and interactions.
Properties
IUPAC Name |
1-ethenyl-4-[4-(trifluoromethyl)phenoxy]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-2-11-3-7-13(8-4-11)19-14-9-5-12(6-10-14)15(16,17)18/h2-10H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGPIDORPNWIES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.